molecular formula C19H18BrN3O2 B12504987 N-(4-bromobenzyl)-5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxamide

N-(4-bromobenzyl)-5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B12504987
M. Wt: 400.3 g/mol
InChI Key: UAFZIECSEJSPKE-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, an ethoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a bromophenylboronic acid reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a pyrazole derivative containing a suitable leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of N-[(4-bromophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(4-bromophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-bromophenyl)-2-chloroacetamide: This compound also contains a bromophenyl group but differs in the presence of a chloroacetamide moiety.

    5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide: This compound lacks the bromophenyl group but retains the pyrazole and ethoxyphenyl groups.

    N-(4-bromophenyl)-5-(4-hydroxyphenyl)-2H-pyrazole-3-carboxamide: This compound contains a hydroxyphenyl group instead of an ethoxyphenyl group.

The uniqueness of N-[(4-bromophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18BrN3O2/c1-2-25-16-9-5-14(6-10-16)17-11-18(23-22-17)19(24)21-12-13-3-7-15(20)8-4-13/h3-11H,2,12H2,1H3,(H,21,24)(H,22,23)

InChI Key

UAFZIECSEJSPKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)Br

Origin of Product

United States

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